molecular formula C13H13N3O4S B4087874 N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B4087874
M. Wt: 307.33 g/mol
InChI Key: BJQZFWVUWUUMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide: is a synthetic organic compound that belongs to the class of nitrothiazole derivatives. This compound is characterized by the presence of a nitro group attached to a thiazole ring, which is further connected to a phenoxybutanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling with Phenoxybutanamide: The nitrated thiazole is then coupled with 2-phenoxybutanamide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide can undergo reduction to form the corresponding amino derivative.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

    Reduction: The major product is the amino derivative of the thiazole ring.

    Substitution: Products vary depending on the electrophile used, such as halogenated or sulfonylated derivatives.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. The nitro group and thiazole ring are known to interact with biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infections caused by protozoa and bacteria. Its mechanism of action involves the inhibition of key enzymes in the metabolic pathways of these pathogens.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide involves the inhibition of specific enzymes in the metabolic pathways of microorganisms. The nitro group is reduced to form reactive intermediates that interact with the enzymes, leading to the disruption of essential cellular processes. This results in the inhibition of growth and proliferation of the microorganisms.

Comparison with Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)hexanamide
  • 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • N-(5-nitrothiazol-2-yl)cinnamamide

Comparison:

  • N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which imparts distinct chemical and biological properties.
  • N-(5-nitro-1,3-thiazol-2-yl)hexanamide has a longer alkyl chain, which may affect its solubility and permeability.
  • 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide contains an additional nitro group on the benzamide ring, potentially enhancing its antimicrobial activity.
  • N-(5-nitrothiazol-2-yl)cinnamamide features a cinnamamide moiety, which may influence its interaction with biological targets.

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-2-10(20-9-6-4-3-5-7-9)12(17)15-13-14-8-11(21-13)16(18)19/h3-8,10H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQZFWVUWUUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Reactant of Route 2
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Reactant of Route 3
Reactant of Route 3
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Reactant of Route 4
Reactant of Route 4
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Reactant of Route 5
Reactant of Route 5
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Reactant of Route 6
Reactant of Route 6
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.